molecular formula C13H17NO2 B598126 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1203684-64-3

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B598126
CAS No.: 1203684-64-3
M. Wt: 219.284
InChI Key: FSAJTDDFQDJQIP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .


Physical and Chemical Properties Analysis

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 161.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, have been recognized for their significant therapeutic potential. Initially known for neurotoxicity, later studies revealed their neuroprotective qualities, especially in preventing Parkinsonism. Furthermore, these derivatives have made notable strides in cancer drug discovery, with trabectedin's FDA approval for soft tissue sarcomas marking a significant milestone. The therapeutic scope of THIQ derivatives extends to treating malaria, CNS disorders, cardiovascular issues, metabolic disorders, and infectious diseases like tuberculosis, HIV, leishmaniasis, and HSV-infection, showcasing their versatility and potential as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the compound , exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These properties are attributed to its ability to modulate monoaminergic systems in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity. These findings open the possibility of its application in treating neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Regioselectivity in Chemical Reactions

Studies on the chemical reactions involving compounds like this compound, specifically in the context of regioselectivity during bromination processes, provide valuable insights into the reactivity and potential applications in chemical synthesis. The regioselectivity observed in these reactions is crucial for understanding the behavior of these compounds under different chemical conditions (Thapa, Brown, Balestri, & Taylor, 2014).

Biopolymer Derivatives and Drug Delivery Applications

This compound, due to its structural similarities with compounds used in the synthesis of biopolymer ethers and esters, may have implications in the development of novel materials with specific properties. These materials have potential applications in drug delivery systems, indicating the compound's relevance in pharmaceutical sciences (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJTDDFQDJQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745263
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-64-3
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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